Globotriaose linked to BSA
Description
Globotriaose linked to bovine serum albumin (BSA) is a glycoconjugate in which the trisaccharide globotriaose (Gb3, Galα1-4Galβ1-4Glc) is covalently attached to BSA. This conjugate is widely used in glycobiology research due to its role in binding Shiga toxins produced by Escherichia coli O157:H7, which recognize Gb3 as a receptor . The synthesis involves chemically linking Gb3 to lysine residues on BSA, resulting in a stable neoglycoprotein with applications in toxin neutralization, antibody production, and studying carbohydrate-protein interactions . Commercial preparations of Gb3-BSA (e.g., Elicityl’s GLY120-BSA) are available for research, with studies demonstrating its efficacy in blocking Shiga toxin-mediated cytotoxicity .
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Synonyms |
Galα1-4Galβ1-4Glc |
Origin of Product |
United States |
Chemical Reactions Analysis
Conjugation Methods and Structural Characterization
Globotriaose linked to BSA is often synthesized via glycation or chemical conjugation to study its interactions with proteins like Shiga toxin (Stx). While direct methods for Gb3-BSA conjugation are not explicitly detailed in the provided sources, analogous glycation techniques from related studies offer insights:
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Dry-heat glycation : In studies using monosaccharides (e.g., glucose, galactose) and disaccharides (e.g., lactose), BSA undergoes glycation under dry-heat conditions (60°C for 30–240 minutes). This reaction modifies lysine residues (e.g., K256 and K420 in BSA), reducing amino group availability and altering electrophoretic mobility .
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Mass spectrometry : Glycation sites are identified using tryptic/chymotryptic digestion followed by MS analysis. For example, galactose conjugates up to 10 residues to BSA, while lactose attaches 1 residue after 120 minutes .
Gb3-BSA in Toxin Recognition
Globotriaose-linked BSA mimics the natural receptor globotriaosylceramide (Gb3Cer) for Shiga toxin (Stx) binding. Key findings include:
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ELISA-based assays : BSA conjugated to Gb3 is immobilized on plates to evaluate toxin binding. The B subunit of Stx (Stx2B) binds Gb3-BSA in a dose-dependent manner, confirming functional pentameric conformation .
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Surface plasmon resonance (SPR) : While not explicitly mentioned, analogous methods measure binding kinetics (e.g., affinity constants for toxin-carbohydrate interactions).
Fluorescence Spectroscopy
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Synchronous fluorescence : Used to probe conformational changes in BSA upon ligand binding. For example, tryptophan residues (Δλ = 60 nm) show stronger quenching and redshift (1 nm) when BSA interacts with ligands, indicating increased polarity in their microenvironment .
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3D fluorescence : Reveals shifts in π-π* transition peaks (230/344 nm) and tryptophan/tyrosine peaks (280/342 nm), confirming structural perturbations .
FT-IR Spectroscopy
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Detects changes in amide I (1,650 cm⁻¹) and amide II (1,550 cm⁻¹) bands, indicating alterations in BSA’s secondary structure upon ligand interaction .
Thermodynamic and Molecular Docking Insights
-
Binding forces : Hydrophobic interactions (van der Waals, π-π stacking) and hydrogen bonding dominate Gb3-BSA binding, as shown by negative ΔH and ΔS values in thermodynamic analyses .
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Docking simulations : Predict binding energies (e.g., −27.93 kJ mol⁻¹) and identify key residues (e.g., Trp213, Arg198) involved in stabilizing the complex .
Comparative Data Table
*Inferred from Stx2B-Gb3Cer binding data .
Research Implications
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Therapeutics : Gb3-BSA conjugates aid in designing antitoxin vaccines and neutralizing agents for Shiga toxin-associated hemolytic uremic syndrome (HUS) .
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Diagnostics : Used in glycan arrays to profile lectin or toxin specificity.
While the provided sources focus on indirect applications (e.g., toxin binding), further studies are needed to fully characterize Gb3-BSA synthesis and optimize its use in biomedical research.
Comparison with Similar Compounds
Comparison with Similar Glycoconjugates and Compounds
Structural and Functional Contrasts
Globotriaose-BSA vs. GM3 Ganglioside-BSA
- Globotriaose-BSA : Targets Shiga toxins via Gb3’s terminal Galα1-4Gal motif. In HT29 and PaCa5061 cells, increased Gb3 levels correlate with reduced Shiga toxin binding .
- GM3 Ganglioside-BSA: Contains the trisaccharide NeuAcα2-3Galβ1-4Glc linked to BSA. GM3 is a known ligand for E-selectin on cancer cells, influencing adhesion and metastasis.
Globotriaose-BSA vs. Isoglobotetraose-BSA
Impact of BSA Variations
BSA source and preparation significantly affect glycoconjugate performance. For example:
Comparative Data Table
Therapeutic Potential
Limitations and Challenges
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for validating the successful conjugation of globotriaose to bovine serum albumin (BSA)?
- Methodological Answer : To confirm covalent linkage, use techniques like matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to detect mass shifts in BSA post-conjugation . Nuclear magnetic resonance (NMR) spectroscopy can verify structural integrity by identifying anomeric proton signals specific to globotriaose (e.g., Galα4Galβ4Glc) . Additionally, enzyme-linked immunosorbent assays (ELISA) with anti-globotriaose antibodies can validate functional binding activity. Ensure controls include unconjugated BSA and free globotriaose to rule out nonspecific interactions.
Q. How can researchers address discrepancies in reported binding affinities of globotriaose-BSA conjugates in glycan-lectin interaction studies?
- Methodological Answer : Variations in binding data may arise from differences in conjugation ratios (e.g., carbohydrate-to-protein molar ratios) or assay conditions (e.g., pH, temperature). Standardize protocols using surface plasmon resonance (SPR) with immobilized lectins (e.g., Shiga toxin B-subunit) and reference kinetic parameters (ka, kd) from peer-reviewed studies . Normalize data to account for batch-to-batch variability in conjugate synthesis.
Advanced Research Questions
Q. What strategies optimize the synthesis of globotriaose-BSA conjugates for high-density glycan presentation in immunological studies?
- Methodological Answer : To maximize epitope density, employ reductive amination with a 10:1 molar excess of globotriaose to BSA under controlled pH (8.5–9.0) and reducing conditions (NaBH3CN). Monitor conjugation efficiency via colorimetric assays (e.g., bicinchoninic acid for protein quantification and anthrone-sulfuric acid for carbohydrate detection). For reproducible results, use lyophilized conjugates stored in argon-flushed vials to prevent oxidation .
Q. How do researchers resolve cross-reactivity issues when globotriaose-BSA conjugates interact with structurally similar glycans (e.g., globotetraose)?
- Methodological Answer : Implement competitive inhibition assays with free glycan competitors (e.g., 10 mM globotetraose) to isolate binding specificity. Pair this with glycan microarray screening to map cross-reactivity profiles across related glycosphingolipids. Structural insights from molecular docking simulations (e.g., using AutoDock Vina) can identify critical hydrogen-bonding residues in lectins that discriminate between globotriaose and analogs .
Data Contradiction and Validation
Q. How should researchers interpret conflicting data on the immunogenicity of globotriaose-BSA conjugates in murine models?
- Methodological Answer : Discrepancies may stem from adjuvant selection (e.g., Freund’s vs. Alum) or animal strain-specific immune responses . Replicate experiments using BALB/c and C57BL/6 mice to assess genetic variability. Include flow cytometry to quantify B-cell activation (CD69+/CD19+) and ELISpot to measure antibody-secreting cells. Cross-reference findings with glycan microarray datasets to correlate immunogenicity with glycan density .
Experimental Design and Reproducibility
Q. What quality control metrics are essential for ensuring batch-to-batch reproducibility of globotriaose-BSA conjugates?
- Methodological Answer : Document carbohydrate-to-protein ratios (via MALDI-TOF), endotoxin levels (Limulus amebocyte lysate assay <0.1 EU/mg), and aggregation status (dynamic light scattering). Use orthogonal methods like HPLC-SEC (size-exclusion chromatography) to verify monodispersity. Publish raw data in supplementary materials, including mass spectra and chromatograms, to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
